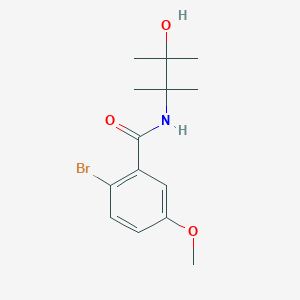
2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide is a complex organic compound with a unique structure that includes a bromine atom, a hydroxy group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of the hydroxy and methoxybenzamide groups under controlled reaction conditions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a different compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution of the bromine atom can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxy and methoxybenzamide groups play a crucial role in its binding to target proteins or enzymes, influencing their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)propanamide: This compound shares a similar structure but lacks the methoxybenzamide group.
2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)benzamide: Similar to the target compound but without the methoxy group.
Uniqueness
2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide is unique due to the presence of both the methoxybenzamide and hydroxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-bromo-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-13(2,14(3,4)18)16-12(17)10-8-9(19-5)6-7-11(10)15/h6-8,18H,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPSUKDDPCUYDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)O)NC(=O)C1=C(C=CC(=C1)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
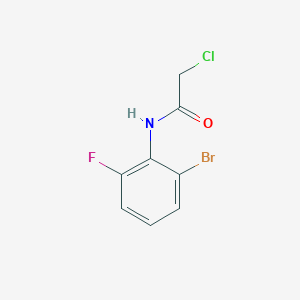
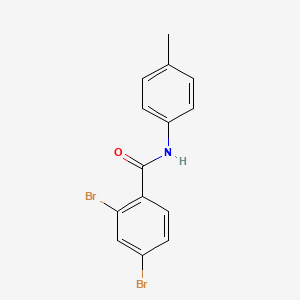
![2-N,2-N-dimethyl-4-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B6630275.png)
![6-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B6630277.png)
![N-[(2S)-2-hydroxypropyl]quinoline-5-sulfonamide](/img/structure/B6630279.png)
![3-ethyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6630290.png)
![3,4-dimethyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B6630293.png)
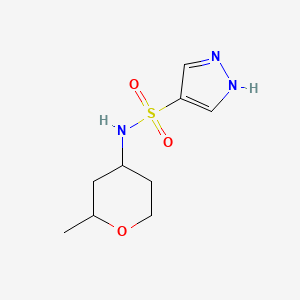
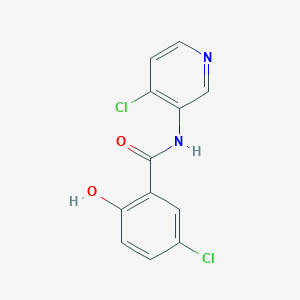
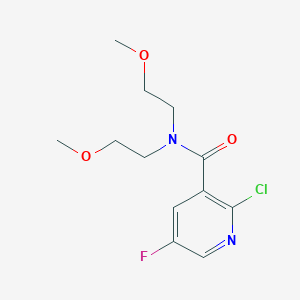
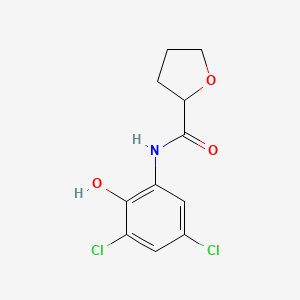
![(4aS,7aS)-6-[(2-phenyltriazol-4-yl)methyl]-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine](/img/structure/B6630308.png)
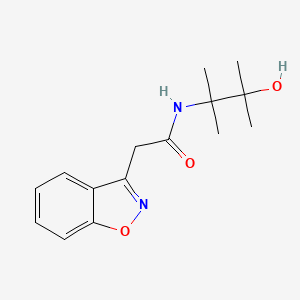
![Methyl 4-chloro-2-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]-1,3-thiazole-5-carboxylate](/img/structure/B6630327.png)
